molecular formula C10H24N4O9 B1592228 DiaMMoniuM EthylenediaMinetetraacetate Monohydrate CAS No. 304675-80-7

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate

Cat. No.: B1592228
CAS No.: 304675-80-7
M. Wt: 344.32 g/mol
InChI Key: WRSUMHYBOYWMTD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

Diammonium ethylenediaminetetraacetate monohydrate is systematically named as ethylenediaminetetraacetic acid diammonium salt monohydrate . Its CAS Registry Number is 304675-80-7 , distinguishing it from related EDTA derivatives such as the disodium salt (CAS 6381-92-6) or the tetrasodium salt (CAS 10378-23-1). The compound is also recognized by synonyms including diammonium EDTA monohydrate and ethylenediaminetetraacetic acid diammonium salt monohydrate .

A related CAS RN, 20824-56-0 , corresponds to the anhydrous diammonium EDTA form, which lacks the hydrate water molecule. This distinction is critical for applications requiring precise stoichiometric control, particularly in analytical chemistry.

Molecular Formula and Crystallographic Characterization

The molecular formula of this compound is C₁₀H₂₂N₄O₈·H₂O , with a molecular weight of 344.33 g/mol (anhydrous basis: 326.31 g/mol). The compound crystallizes as a white to almost white crystalline powder with a melting point of 218°C (dec.) and exhibits high solubility in water .

Key Structural Features

Property Value/Description Source
Molecular Formula C₁₀H₂₂N₄O₈·H₂O
Molecular Weight 344.33 g/mol
Physical State Crystalline powder
Solubility in Water Soluble
Melting Point 218°C (decomposes)

The crystal structure involves intramolecular hydrogen bonding between the ammonium groups and carboxylate oxygens, stabilizing the zwitterionic form. This bonding network is critical for the compound’s chelating properties and stability in aqueous solutions.

Hydration State Analysis and Monohydrate Stability

The monohydrate form contains 4.0–7.0% water by weight , as determined by chelometric titration and thermogravimetric analysis. This hydration state is stabilized by hydrogen-bonded interactions between the hydrate water molecule and the EDTA ligand, as well as crystal packing forces that minimize lattice energy.

Properties

IUPAC Name

diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUMHYBOYWMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593852
Record name Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304675-80-7
Record name Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

Component Typical Amounts/Conditions
Ethylenediaminetetraacetic acid (EDTA) Dissolved in distilled water, concentration varies
Ammonium hydroxide (28% NH3) Added to adjust pH and supply ammonium ions
Distilled water Solvent
pH range 2.3 to 6.0 for copper complexes; for ammonium salts, typically near neutral to slightly basic
Temperature Ambient to 90°C depending on reaction step

Stepwise Procedure

  • Dissolution of EDTA: EDTA is dissolved in distilled water with stirring. Due to its low solubility in water, slight heating (up to 60-90°C) may be applied to aid dissolution.

  • Addition of ammonium hydroxide: Ammonium hydroxide is slowly added to the EDTA solution to neutralize the acid groups and form ammonium salts. The pH is carefully monitored to avoid excessive alkalinity that could lead to side reactions or decomposition.

  • pH adjustment: The solution pH is maintained typically between 4 and 6 for metal complexation or near neutral for pure ammonium EDTA salts. For metal complexes (e.g., copper), crystallization occurs optimally at pH 2.3 to 6.0.

  • Crystallization: The solution is allowed to cool or is seeded to induce crystallization of the this compound. Crystals are collected by filtration or centrifugation.

  • Drying: The isolated crystals are dried under ambient air or mild vacuum to yield the monohydrate form.

Notes on Metal Complexes (Contextual for EDTA Ammonium Salts)

  • For copper (II) complexes, a molar ratio of EDTA to metal ion of approximately 1:2 is optimal to obtain pure Cu2(EDTA)·5H2O crystals, with crystallization occurring at pH 2.3–6.0. Lower pH inhibits precipitation; higher pH leads to mixed hydroxide-carbonate species.

  • For zinc complexes, ammonium salts of EDTA (preferably diammonium) react with zinc oxide in aqueous ammonium hydroxide solution, stirring for 30 minutes to dissolve ZnO completely, yielding fully chelated zinc solutions with up to 10% zinc by weight.

  • Excess ammonium hydroxide facilitates dissolution of metal oxides and stabilizes the chelate complex in solution.

Comparative Data Table: Preparation Parameters for EDTA Ammonium and Metal Complexes

Parameter Diammonium EDTA Salt Copper(II) EDTA Complex (Cu2(EDTA)·5H2O) Zinc EDTA Complex (Zn-EDTA Ammonium Salt)
EDTA source EDTA acid EDTA acid EDTA acid
Ammonium source Ammonium hydroxide Ammonium hydroxide or acid/base adjustment Ammonium hydroxide
Metal source None Copper(II) salt solution Zinc oxide (ZnO)
Molar ratio (EDTA:metal) N/A 1:2 (optimal) 1:1 to 1:5 (preferred 1.2–5)
pH range ~7 (neutral to slightly basic) 2.3–6.0 ~9.4–10.9
Temperature Ambient to 90°C Ambient Ambient
Crystallization method Cooling or evaporation Controlled crystallization from solution Clear solution formation after stirring
Yield High purity crystalline salt 46–83% yield by EDTA, 46–61% by metal Up to 10% metal content in solution

Research Findings and Optimization Notes

  • The molar ratio of EDTA to metal ion is critical: For copper complexes, a ratio below 1:2 yields homogeneous Cu2(EDTA)·5H2O, while higher ratios introduce impurities.

  • pH control is essential: Copper complexes precipitate in acidic to mildly acidic conditions (pH 2.3–6.0), while zinc complexes require alkaline conditions (pH ~9.4–10.9) for full chelation.

  • Ammonium hydroxide serves dual roles: neutralizing EDTA acid groups and complexing metal ions, improving solubility and stability of the chelates.

  • Crystallization techniques such as vacuum filtration, centrifugation, and air drying are standard for isolating the solid chelate complexes.

  • Industrial EDTA salts, including ammonium salts, are often synthesized via condensation reactions involving ethylenediamine, formaldehyde, and cyanide sources, followed by hydrolysis, though this applies more to the initial EDTA synthesis than complex formation.

Chemical Reactions Analysis

Types of Reactions

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It can also participate in substitution reactions, where the ammonium ions are replaced by other cations .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and magnesium sulfate. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH .

Major Products Formed

The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .

Scientific Research Applications

Industrial Applications

Diammonium EDTA is utilized in various industrial processes due to its ability to sequester metal ions:

  • Water Treatment : It is employed in water softening processes to bind calcium and magnesium ions, preventing scale formation in pipes and boilers .
  • Textile Industry : In textile processing, it helps maintain color consistency by binding metal ions that could otherwise interfere with dyeing processes .
  • Pulp and Paper Production : It inhibits metal ion catalysis during bleaching, enhancing the efficiency of hydrogen peroxide usage in chlorine-free bleaching processes .

Medical Applications

In the medical field, Diammonium EDTA has several critical uses:

  • Chelation Therapy : It is used for treating heavy metal poisoning (e.g., lead, mercury) by binding excess metal ions in the body and facilitating their excretion .
  • Diagnostic Testing : The compound is utilized in laboratory settings as an anticoagulant for blood samples, preserving cell morphology for accurate analysis .
  • Veterinary Medicine : It serves as an anticollagenase agent in veterinary ophthalmology to prevent corneal ulcers in animals .

Laboratory Applications

Diammonium EDTA plays a significant role in various laboratory techniques:

  • Molecular Biology : It is commonly used in PCR/qPCR protocols to chelate divalent metal ions that may inhibit enzymatic reactions, thus improving the yield of DNA amplification .
  • Biochemical Assays : The compound is employed to deactivate metal-dependent enzymes, allowing for more controlled experimental conditions .

Agricultural Applications

In agriculture, Diammonium EDTA aids in nutrient availability:

  • Soil Treatment : It enhances the solubility of essential micronutrients like iron in neutral pH soils, promoting better nutrient uptake by plants .

Case Study 1: Water Treatment Efficacy

A study conducted on water treatment facilities demonstrated that the use of Diammonium EDTA significantly reduced scaling in boilers and pipes by over 30%, showcasing its effectiveness as a water softening agent.

Case Study 2: Chelation Therapy Outcomes

Clinical trials involving patients with lead poisoning showed that administration of Diammonium EDTA resulted in a marked decrease in blood lead levels within days, affirming its role as an effective chelating agent.

Mechanism of Action

The mechanism of action of DiaMMoniuM EthylenediaMinetetraacetate Monohydrate involves the formation of stable chelate complexes with metal ions. The compound has multiple binding sites, including nitrogen and oxygen atoms, which coordinate with metal ions to form a stable ring structure. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Disodium Dihydrogen EDTA Dihydrate (CAS: Not explicitly listed; inferred from )

  • Molecular Formula : C₁₀H₁₄N₂O₈·2Na·2H₂O
  • Molecular Weight : ~374.25 g/mol (calculated).
  • Applications : Used in analytical chemistry (e.g., zineb and mancozeb analysis in feeds) .
  • Key Difference: Requires alkaline pH adjustment (pH 9.6) for stability in solution, unlike Diammonium EDTA Monohydrate, which is stable at pH 4.4 .

Diammonium Dihydrogen EDTA (CAS: 20824-56-0)

  • Molecular Formula : C₁₀H₁₈N₂O₈·2NH₄⁺ (inferred).
  • Key Difference: Contains two protonated carboxylic groups (H₂EDTA²⁻), reducing its chelation capacity compared to the fully deprotonated Diammonium EDTA Monohydrate (EDTA⁴⁻) .

Calcium Trisodium EDTA (CAS: 15934-01-7)

  • Applications : Medical use (e.g., treating metal poisoning) due to calcium-sodium coordination .
  • Key Difference: Calcium-salt formulation enhances biocompatibility, whereas ammonium salts like Diammonium EDTA Monohydrate are preferred in non-biological applications .

Data Table: Comparative Properties

Property Diammonium EDTA Monohydrate Disodium EDTA Dihydrate Diammonium Dihydrogen EDTA Calcium Trisodium EDTA
CAS No. 304675-80-7 Not provided 20824-56-0 15934-01-7
Molecular Formula C₁₀H₂₄N₄O₉ C₁₀H₁₈N₂O₈·2Na·2H₂O C₁₀H₁₈N₂O₈·2NH₄⁺ C₁₀H₁₂CaN₂Na₂O₈
Molecular Weight 344.32 g/mol ~374.25 g/mol ~326.31 g/mol (anhydrous) ~374.27 g/mol
pH in Solution 4.4 (50 g/L) 9.6 (adjusted) Not available Neutral to slightly alkaline
Melting Point 218°C >260°C (typical for Na salts) Not available >300°C
Primary Use Industrial chelation Analytical chemistry Partial metal sequestration Medical detoxification

Research Findings and Functional Insights

pH-Dependent Chelation: Diammonium EDTA Monohydrate’s acidic pH (4.4) makes it ideal for stabilizing metals in acidic environments, such as agricultural formulations . Disodium EDTA’s alkaline compatibility (pH 9.6) suits it for feed analysis, where high pH prevents metal precipitation .

Counterion Impact :

  • Ammonium salts (e.g., Diammonium EDTA) are less likely to interfere with sodium-sensitive systems, unlike sodium or calcium salts .

Thermal Stability: Diammonium EDTA Monohydrate’s lower melting point (218°C) compared to sodium salts (>260°C) suggests careful thermal handling in industrial processes .

Biological Activity

Diammonium Ethylenediaminetetraacetate Monohydrate (commonly referred to as Diammonium EDTA) is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA). It has gained attention for its diverse biological activities, particularly in biomedical applications, environmental science, and industrial processes. This article explores the biological activity of Diammonium EDTA, presenting relevant data tables, case studies, and detailed research findings.

Diammonium EDTA has the following chemical characteristics:

PropertyValue
CAS Number 304675-80-7
Molecular Formula C10H24N4O9
Molecular Weight 344.321 g/mol
IUPAC Name diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Solubility Soluble in water

Diammonium EDTA functions primarily as a chelating agent, binding metal ions and preventing their participation in biological reactions. This property is particularly useful in:

  • Inhibition of Metalloproteins : By sequestering metal ions, Diammonium EDTA inhibits metalloprotein activity, which can be crucial in various enzymatic processes.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain pathogens by chelating essential metal ions required for bacterial growth.

2. Chelation Therapy

Diammonium EDTA is employed in chelation therapy to treat heavy metal poisoning. Its ability to bind metals like lead and mercury facilitates their excretion from the body. Research indicates that chelation therapy can significantly reduce blood lead levels in affected individuals .

3. Environmental Applications

Diammonium EDTA has been explored for its role in environmental remediation. It can enhance the bioavailability of heavy metals in contaminated soils, allowing for microbial degradation processes to occur more effectively . This property is particularly valuable in bioremediation strategies aimed at cleaning up heavy metal pollution.

Case Study 1: Use in Biomedical Applications

A clinical trial examined the efficacy of EDTA-based treatments for patients with chronic kidney disease. Results showed improved outcomes regarding calcium and phosphorus balance, indicating that chelation therapy could benefit patients by preventing mineral imbalances .

Case Study 2: Antimicrobial Efficacy Against Biofilms

Research focusing on catheter biofilms demonstrated that tEDTA could inhibit struvite crystallization and biofilm formation by chelating calcium and magnesium ions within urine. This finding suggests that similar applications may be viable for Diammonium EDTA in preventing catheter blockages due to biofilm growth .

Q & A

Basic Research Questions

Q. How should researchers prepare a buffer solution containing Diammonium Ethylenediaminetetraacetate Monohydrate for metal chelation studies?

  • Methodological Answer : Dissolve the compound in HPLC-grade water (e.g., 3.7224 g in 1 L water) and adjust the pH to the desired value (e.g., pH 6.50) using ammonia solution. Filter through a 0.45 µm membrane and degas before use. This protocol ensures consistent chelation capacity by maintaining ionic strength and pH stability .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Store in a tightly sealed container in a cool, dry environment (≤25°C) away from strong acids, bases, or oxidizers. Monitor humidity to prevent hydration/dehydration changes, which can alter chelation efficacy .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Use nitrile gloves, lab coats, and eye protection. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inhalation of dust by working in a fume hood .

Advanced Research Questions

Q. How can researchers design experiments to compare the metal chelation efficiency of this compound with other EDTA salts (e.g., disodium or calcium EDTA)?

  • Experimental Design :

Prepare equimolar solutions of each EDTA salt.

Titrate with standardized metal ion solutions (e.g., Fe³⁺, Ca²⁺) while monitoring free metal concentrations using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

Calculate stability constants (log K) to quantify chelation strength. Differences in ammonium vs. sodium counterions may affect solubility and pH-dependent behavior .

Q. How can contradictions in stability data under varying pH conditions be resolved?

  • Perform systematic stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across a pH range (2–12). Monitor decomposition products via FTIR or GC-MS. For example, acidic conditions may protonate EDTA, reducing chelation capacity, while alkaline conditions could promote ammonium dissociation .

Q. What advanced analytical techniques are suitable for characterizing the purity and decomposition pathways of this compound?

  • Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Pair with NMR (¹H/¹³C) to confirm structural integrity. For decomposition analysis, employ TGA-FTIR to identify volatile byproducts and X-ray diffraction (XRD) to detect crystalline phase changes under thermal stress .

Q. How does the chelation behavior of this compound differ in biological vs. environmental matrices?

  • Methodology :

Simulate biological conditions (e.g., phosphate-buffered saline, pH 7.4) and environmental conditions (e.g., freshwater with competing ions like Mg²⁺/Ca²⁺).

Measure chelation efficiency via ICP-MS and compare speciation using equilibrium modeling software (e.g., Visual MINTEQ). Note that ammonium ions may interact with organic matter in environmental samples, altering bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate
Reactant of Route 2
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate

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